molecular formula C24H28N2O6 B557858 Fmoc-N-(2-Boc-aminoethyl)-Gly-OH CAS No. 141743-15-9

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Cat. No.: B557858
CAS No.: 141743-15-9
M. Wt: 440,49 g/mole
InChI Key: SMLJSDLXJRGOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: is a compound used primarily in peptide synthesis. It is a derivative of glycine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a Boc group to form Boc-Gly-OH.

    Coupling with 2-Aminoethyl: The protected glycine is then coupled with 2-aminoethylamine to form Boc-N-(2-aminoethyl)-Gly-OH.

    Fmoc Protection: Finally, the compound is protected with an Fmoc group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-(2-Boc-aminoethyl)-Gly-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

    Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.

Major Products: The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Chemistry: Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research and industrial applications.

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in drug discovery and development, particularly in the design of peptide-based therapeutics.

Industry: Industrially, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions. The Fmoc group is removed under basic conditions, exposing the amino group for coupling reactions. The Boc group is removed under acidic conditions, exposing the carboxyl group for further reactions.

Comparison with Similar Compounds

    Fmoc-Gly-OH: Similar to Fmoc-N-(2-Boc-aminoethyl)-Gly-OH but lacks the Boc-protected aminoethyl group.

    Boc-Gly-OH: Similar but lacks the Fmoc group, making it less versatile in peptide synthesis.

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a Boc-protected side chain, used in peptide synthesis.

Uniqueness: this compound is unique due to its dual protection with Fmoc and Boc groups, allowing for selective deprotection and coupling reactions. This makes it highly versatile and valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJSDLXJRGOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373276
Record name Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-15-9
Record name Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.9 g (50 mmol) of N-(2-tert-butoxycarbonylaminoethyl)aminoacetic acid are stirred together with 50 ml of water, 11.3 g (135 mmol) of sodium hydrogen carbonate and 50 ml of tetrahydrofuran. Subsequently, 24.3 g (72 mmol) of N-(9-fluorenylmethoxycarbonyloxy)succinimide are added. The mixture is stirred at room tmeperature for 20 h and the salt removed by filtration; the filtrate is acidified and the phases separated, and the organic phase is then concentrated.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

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